REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]2[CH:6]=[C:7]3[C:14](=O)[NH:13][CH2:12][CH2:11][N:8]3[C:9]=2[CH:10]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O-])(=O)C(C(C([O-])=O)O)O.[K+].[K+]>O1CCCC1>[F:1][C:2]1[CH:3]=[CH:4][C:5]2[CH:6]=[C:7]3[CH2:14][NH:13][CH2:12][CH2:11][N:8]3[C:9]=2[CH:10]=1 |f:1.2.3.4.5.6,7.8.9|
|
Name
|
compound
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=CC=2C=C3N(C2C1)CCNC3=O
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
potassium tartarate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(O)C(O)C(=O)[O-])(=O)[O-].[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 60° C. for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
to terminate
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC=2C=C3N(C2C1)CCNC3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.46 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |